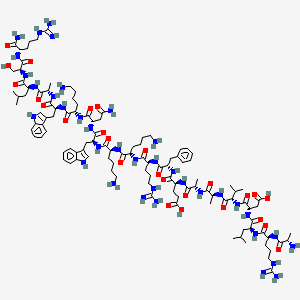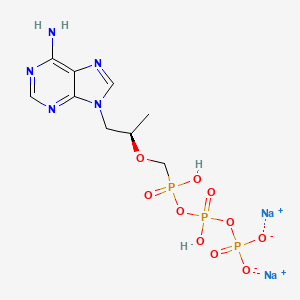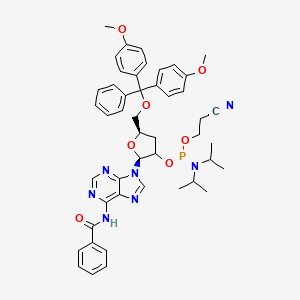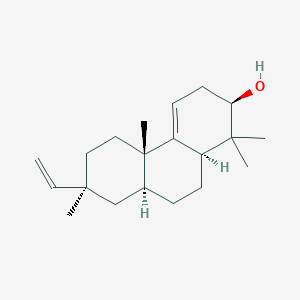
Proadrenomedullin (N-20) (bovine, porcine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Proadrenomedullin (N-20) (bovine, porcine) is a potent and noncompetitive hypotensive peptide that inhibits catecholamine release. It is derived from chromaffin cells and has been found to inhibit catecholamine secretion with an IC50 of 350 nM in PC12 pheochromocytoma cells . This peptide also blocks nicotinic cholinergic agonist desensitization of catecholamine release and nicotinic signal transduction .
準備方法
Synthetic Routes and Reaction Conditions
Proadrenomedullin (N-20) (bovine, porcine) is synthesized through custom peptide synthesis techniques. The peptide sequence is Ala-Arg-Leu-Asp-Val-Ala-Ala-Glu-Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2 . The synthesis involves solid-phase peptide synthesis (SPPS) where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of Proadrenomedullin (N-20) (bovine, porcine) follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and lyophilization for final product preparation .
化学反応の分析
Types of Reactions
Proadrenomedullin (N-20) (bovine, porcine) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions in its final form.
Common Reagents and Conditions
The synthesis of Proadrenomedullin (N-20) (bovine, porcine) involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU or DIC, and deprotecting agents like piperidine . The conditions include controlled temperature and pH to ensure efficient coupling and deprotection steps.
Major Products Formed
The major product formed is the Proadrenomedullin (N-20) (bovine, porcine) peptide itself. By-products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .
科学的研究の応用
Proadrenomedullin (N-20) (bovine, porcine) has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and purification techniques.
Biology: Investigated for its role in inhibiting catecholamine release and its effects on nicotinic receptors.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods.
作用機序
Proadrenomedullin (N-20) (bovine, porcine) exerts its effects by inhibiting catecholamine release from chromaffin cells. It acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors, blocking the desensitization of catecholamine release and nicotinic signal transduction . The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to nicotinic signaling and catecholamine secretion .
類似化合物との比較
Similar Compounds
Adrenomedullin: Another hypotensive peptide with similar effects on cardiovascular homeostasis.
Proadrenomedullin N-terminal 20 peptide (PAMP): Shares the same precursor as Proadrenomedullin (N-20) (bovine, porcine) and has similar inhibitory effects on catecholamine release.
Uniqueness
Proadrenomedullin (N-20) (bovine, porcine) is unique due to its specific sequence and potent inhibitory effects on catecholamine release. Its noncompetitive inhibition of nicotinic receptors distinguishes it from other peptides with similar functions .
特性
分子式 |
C112H178N36O26 |
|---|---|
分子量 |
2444.8 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C112H178N36O26/c1-57(2)47-78(103(168)147-85(56-149)108(173)133-71(90(118)155)36-24-44-125-110(119)120)140-94(159)63(10)131-101(166)81(50-65-54-128-69-31-16-14-29-67(65)69)143-98(163)74(35-20-23-43-115)138-106(171)83(52-86(117)150)145-105(170)82(51-66-55-129-70-32-17-15-30-68(66)70)144-97(162)73(34-19-22-42-114)137-95(160)72(33-18-21-41-113)136-96(161)76(38-26-46-127-112(123)124)139-104(169)80(49-64-27-12-11-13-28-64)142-100(165)77(39-40-87(151)152)135-93(158)62(9)130-92(157)61(8)132-109(174)89(59(5)6)148-107(172)84(53-88(153)154)146-102(167)79(48-58(3)4)141-99(164)75(134-91(156)60(7)116)37-25-45-126-111(121)122/h11-17,27-32,54-55,57-63,71-85,89,128-129,149H,18-26,33-53,56,113-116H2,1-10H3,(H2,117,150)(H2,118,155)(H,130,157)(H,131,166)(H,132,174)(H,133,173)(H,134,156)(H,135,158)(H,136,161)(H,137,160)(H,138,171)(H,139,169)(H,140,159)(H,141,164)(H,142,165)(H,143,163)(H,144,162)(H,145,170)(H,146,167)(H,147,168)(H,148,172)(H,151,152)(H,153,154)(H4,119,120,125)(H4,121,122,126)(H4,123,124,127)/t60-,61-,62-,63-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,89-/m0/s1 |
InChIキー |
GRNQGTNQVRQGBU-JFWQOLSLSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)




![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)
![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B12390335.png)

![6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanehydrazide;chloride;hydrochloride](/img/structure/B12390342.png)
![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)

